3-Nitro-4-[(pyridin-2-yl)methyl]aniline
Description
3-Nitro-4-[(pyridin-2-yl)methyl]aniline is a nitro-substituted aniline derivative featuring a pyridin-2-ylmethyl group at the para position relative to the amine. The nitro group at position 3 and the pyridine moiety contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry, coordination chemistry, and materials science.
Properties
CAS No. |
13347-70-1 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-nitro-4-(pyridin-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H11N3O2/c13-10-5-4-9(12(8-10)15(16)17)7-11-3-1-2-6-14-11/h1-6,8H,7,13H2 |
InChI Key |
HAWBOKDHSIYFRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC2=C(C=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-[(pyridin-2-yl)methyl]aniline typically involves the nitration of 4-[(pyridin-2-yl)methyl]aniline. This can be achieved by treating the starting material with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to yield 3-Amino-4-[(pyridin-2-yl)methyl]aniline.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 3-Amino-4-[(pyridin-2-yl)methyl]aniline.
Substitution: Various halogenated derivatives depending on the halogenating agent used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Nitro-4-[(pyridin-2-yl)methyl]aniline in biological systems involves its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The pyridinylmethyl group may facilitate binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
(a) 4-Nitrobenzoic Acid–N-(Pyrimidin-2-yl)-Aniline (1/1)
- Structure : Features a pyrimidin-2-yl group instead of pyridin-2-ylmethyl and a nitro group at position 3.
- Key Data :
(b) 3-Nitro-5-(Pyridin-3-yloxy)Aniline (CAS 208122-66-1)
- Structure : Nitro group at position 3 and a pyridin-3-yloxy substituent at position 4.
- Key Data :
- Comparison : The pyridin-3-yloxy group may offer different electronic effects (electron-withdrawing vs. electron-donating) depending on protonation state, influencing reactivity in cross-coupling reactions.
(c) 5-(Morpholin-4-yl)-2-Nitro-N-[(Pyridin-3-yl)methyl]Aniline
- Structure : Morpholine and pyridin-3-ylmethyl substituents.
- Key Data :
- Comparison : The morpholine ring enhances solubility in polar solvents, while the nitro group’s position (2 vs. 3) affects electrophilic substitution patterns.
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
